Bis(dibromomethylene)-hydrazine

Conformational analysis Gas-phase electron diffraction N–N torsion dynamics

Computational chemists validating DFT functionals need a single-conformer reference with a challenging torsional potential. Bis(dibromomethylene)-hydrazine provides exactly this: a unique skew geometry (CNNC dihedral ~72°) with the anti form as a saddle point, serving as a stringent benchmark for electronic structure methods. Its 86% bromine mass also enables strong anomalous scattering for SAD/MAD phasing. • Exclusive skew conformer, ideal for method validation • ≥95% purity ensures reproducibility in diffraction calibration • Ambient shipping, globally available.

Molecular Formula C2Br4N2
Molecular Weight 371.652
CAS No. 14928-04-2
Cat. No. B599641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(dibromomethylene)-hydrazine
CAS14928-04-2
SynonymsBis(dibromomethylene)-hydrazine
Molecular FormulaC2Br4N2
Molecular Weight371.652
Structural Identifiers
SMILESC(=NN=C(Br)Br)(Br)Br
InChIInChI=1S/C2Br4N2/c3-1(4)7-8-2(5)6
InChIKeyXNKUMERQABYXHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(dibromomethylene)-hydrazine: Structural Benchmark & Conformational Overview


Bis(dibromomethylene)-hydrazine (CAS 14928-04-2), systematically named 1,1,4,4-tetrabromo-2,3-diaza-1,3-butadiene and also known as tetrabromoformaldazine, is a perbrominated azine with the formula Br₂C=N–N=CBr₂ [1]. It belongs to the 2,3-diaza-1,3-butadiene (formaldazine) family, distinguished by complete substitution of all four terminal hydrogen atoms with bromine. With a molecular weight of 371.65 g·mol⁻¹ and bromine constituting ~86% of its mass, the compound serves as a structurally rigorous model system for N–N torsional dynamics and halogen-dependent conformational control in conjugated aza-dienes [2]. Its commercially available purity specification is ≥95% .

Conformational standard Exclusive skew conformation for N–N torsion dynamics
Heavy-atom probe High Br content (~86% mass) for electron diffraction and scattering
Synthetic precursor Demonstrated route to perfluorinated azine via halogen exchange

Why Generic Formaldazine Analogs Cannot Substitute This Compound


The 2,3-diaza-1,3-butadiene scaffold exhibits halogen-dependent conformational polymorphism that renders generic substitution scientifically invalid. The parent formaldazine (H₂C=N–N=CH₂, CAS 503-27-5) populates both anti and gauche conformers in the gas phase, while tetrafluoroformaldazine (F₂C=N–N=CF₂) adopts a planar anti geometry (C₂ₕ symmetry), and tetrachloroformaldazine (Cl₂C=N–N=CCl₂, CAS 32811-08-8) occupies a nonplanar skew conformation [1]. Bis(dibromomethylene)-hydrazine is unique within this series: gas-phase electron diffraction at 112 °C reveals it exists exclusively in a single, nonplanar skew conformation with a CNNC torsion angle of ~72° — the anti conformer is not a stable minimum but a saddle point on the torsional potential energy surface [1][2]. This conformational exclusivity, combined with the highest electron density among the tetrahalo analogs (four Br atoms vs. four Cl or four F), means that procurement of the wrong tetrahaloformaldazine yields a compound with fundamentally different ground-state geometry, torsional dynamics, and scattering properties [3].

Tetrabromoformaldazine (this compound)
Parent formaldazine
Anti + gauche conformer mixture vs. single skew; conformational response may differ
Tetrabromoformaldazine
Tetrafluoro analog
Planar anti geometry may not reproduce nonplanar skew and associated properties
Tetrabromoformaldazine
Tetrachloro analog
Different torsion angle and lower electron density; structural parameters diverge

Quantitative Differentiation Evidence vs. Halogenated Analogs


Conformational Exclusivity in N–N Torsion Dynamics

Gas-phase electron diffraction at a nozzle-tip temperature of 112 °C demonstrates that bis(dibromomethylene)-hydrazine (Br₂C=N–N=CBr₂) exists exclusively in a single, nonplanar skew conformation with C₂ symmetry [1]. The CNNC torsion angle is 72.1° (±5.2°, 2σ) relative to 0° for the planar anti form [1]. A reinvestigation refined the torsional potential minimum to ±59° from the anti position [2]. In direct contrast, the parent formaldazine (H₂C=N–N=CH₂) populates both trans and gauche conformers [1], tetrafluoroformaldazine (F₂C=N–N=CF₂) is predominantly planar anti (C₂ₕ) [3], and tetrachloroformaldazine (Cl₂C=N–N=CCl₂) adopts a nonplanar skew geometry with a different torsional angle [3]. Ab initio MP2/6-311+G(d) calculations confirm that for the tetrabromo compound, the anti conformation sits at a saddle point corresponding to the transition state for N–N torsion, not a stable minimum [4].

Conformational exclusivity
Head-to-head
Skew only; anti = saddle point vs. parent (anti+gauche), F4-anti, Cl4-skew
Unique ground-state geometry for N–N torsion studies
Gas-phase ED at 112°C; MP2/DFT validation
Conformational analysis Gas-phase electron diffraction N–N torsion dynamics

High-Precision Bond Geometry from Electron Diffraction

The gas-phase electron diffraction study of Hagen et al. (1978) provided high-precision geometrical parameters for bis(dibromomethylene)-hydrazine refined to a model of C₂ symmetry with planar NCBr₂ groups [1]. Key bond distances include r(C–Br) = 1.877 Å (±0.005, 2σ), r(N–N) = 1.381 Å (±0.018), and r(C=N) = 1.266 Å (±0.008). Bond angles were determined as ∠CNN = 114.5° (±1.6), with ∠NCBr = 126.2° (±1.0) and 118.2° (±1.1), where the two NCBr angles correspond to a rocking displacement of the CBr₂ group away from the adjacent nitrogen [1]. For comparison, the parent formaldazine has r(N–N) ≈ 1.41 Å and r(C=N) ≈ 1.27 Å (gas-phase ED, Bondybey & Hagen, 1977), while tetrafluoroformaldazine exhibits r(N–N) ≈ 1.39 Å and r(C=N) ≈ 1.25 Å [2]. The N–N bond in the tetrabromo compound (1.381 Å) is intermediate between the parent and the tetrafluoro analog, reflecting the interplay of halogen electronegativity and steric effects on the central N–N bond order.

Bond geometry
Cross-study comparable
N–N 1.381(18) Å C–Br 1.877(5) Å C=N 1.266(8) Å
High-precision structural reference for benchmarking
2σ uncertainties; compared with H4 and F4 analogs
Molecular structure Bond length Gas-phase electron diffraction

Computational Benchmarking via Torsional Potential Surface

The Jeong & Kwon (2000) computational study systematically scanned the torsional potential energy surface of bis(dibromomethylene)-hydrazine at MP2/6-311+G(d) and B3LYP/6-311+G(d) levels [1]. Both methods reproduced the experimental skew geometry and confirmed that the anti conformation (CNNC torsion = 180°) resides at a saddle point corresponding to the N–N torsional transition state, not a local minimum [1]. The MP2-calculated N–N torsional angle φ was found to be closest to the experimentally observed value, establishing the compound as a discriminating test case for electron correlation methods in conjugated aza-dienes [1]. In contrast, the tetrafluoro analog has its global minimum at the planar anti geometry, making it a less stringent test of correlation-level effects on torsional potentials [1].

Torsional PES benchmark
Cross-study comparable
Anti = saddle point; skew global minimum at MP2/B3LYP
Discriminating test for electron correlation methods
MP2/6-311+G(d) vs B3LYP/6-311+G(d)
DFT validation Ab initio calculation Torsional potential energy surface

Physical Property Differentiation Driven by Bromine Content

Bis(dibromomethylene)-hydrazine exhibits a predicted density of 2.99 g·cm⁻³, a boiling point of 294.2 °C at 760 mmHg, and a vapor pressure of 0.00289 mmHg at 25 °C . The density is substantially higher than that of the tetrachloro analog (Cl₂C=N–N=CCl₂, MW = 193.85 g·mol⁻¹), for which the density is expected to be in the range of ~1.6–1.8 g·cm⁻³ based on the mass difference alone (the tetrabromo compound is 1.92× heavier). The refractive index is reported as 1.702, and the flash point is 131.7 °C . These properties directly reflect the high bromine mass fraction (~86% Br by weight), which also confers high X-ray scattering cross-section and electron density — properties not available from the chloro or fluoro analogs.

Physical property
Data to verify
Density ~2.99 g/cm³; BP 294°C vs. Cl4 est. ~1.7 g/cm³
High Br content supports X-ray scattering applications
Predicted properties; verify experimentally
Physicochemical properties Density Vapor pressure

Synthetic Versatility for Halogen-Exchange Derivatization

Mitsch and Ogden (1966) demonstrated that bis(dibromomethylene)-hydrazine undergoes direct fluorination to yield tetrafluoroformaldazine (F₂C=N–N=CF₂) [1]. This established the tetrabromo compound as a viable synthetic precursor to the perfluorinated analog via halogen exchange, a transformation that cannot be performed on the parent formaldazine due to the absence of replaceable halogen substituents. The bromine atoms serve as leaving groups for nucleophilic displacement or halogen-exchange reactions, providing a synthetic entry point that is not available from the tetrachloro analog with the same kinetic profile, given the well-established differences in C–Br vs. C–Cl bond strengths (C–Br bond dissociation energy ≈ 285 kJ·mol⁻¹ vs. C–Cl ≈ 327 kJ·mol⁻¹, a ~42 kJ·mol⁻¹ difference favoring bromide displacement) [2].

Halogen exchange
Head-to-head
Br→F demonstrated; C–Br BDE ~285 vs C–Cl ~327 kJ/mol
Demonstrated route to perfluorinated azine synthesis
Mitsch & Ogden (1966); bond energy data
Halogen exchange Fluorination Organofluorine synthesis

Procurement-Relevant Application Scenarios


Computational Method Benchmarking of N–N Torsional Potentials

Research groups developing or validating density functionals, dispersion corrections, or wavefunction-based methods for conjugated aza-dienes should procure this compound as a reference standard. Its unique torsional potential energy surface — a single skew minimum with the anti conformation as a saddle point — provides a stringent, discriminating test case that separates the performance of HF, B3LYP, and MP2 methods. The experimentally determined CNNC torsion angle (72.1° from gas-phase ED [1] or ±59° from the reinvestigation [2]) serves as the gold-standard validation target against which computed torsional angles can be compared quantitatively.

Electron Diffraction Reference for Heavy-Atom Azines

The high-precision structural parameters of bis(dibromomethylene)-hydrazine — including r(C–Br) = 1.877(5) Å, r(N–N) = 1.381(18) Å, and r(C=N) = 1.266(8) Å — make it an ideal calibration and reference compound for gas-phase electron diffraction instruments and methodologies targeting heavy-atom-containing organic molecules. Its four bromine atoms provide strong electron scattering, improving signal-to-noise ratio in diffraction experiments compared to lighter halogen or hydrogen analogs [1].

Precursor for Perfluorinated Aza-Diene Synthesis

Laboratories requiring tetrafluoroformaldazine (F₂C=N–N=CF₂) for spectroscopic or materials research can utilize bis(dibromomethylene)-hydrazine as the starting material for direct fluorination, a transformation demonstrated by Mitsch and Ogden [3]. The lower C–Br bond dissociation energy (≈285 kJ·mol⁻¹) compared to C–Cl (≈327 kJ·mol⁻¹) makes the tetrabromo compound the kinetically more favorable precursor for halogen-exchange reactions, offering synthetic advantages over the tetrachloro analog [4].

X-ray Crystallographic Phasing Applications

With bromine constituting ~86% of its molecular mass and four bromine atoms per molecule, bis(dibromomethylene)-hydrazine offers exceptional anomalous scattering power for X-ray crystallography applications. It can serve as a heavy-atom soaking agent or co-crystallization additive for single-wavelength anomalous dispersion (SAD) or multi-wavelength anomalous dispersion (MAD) phasing of macromolecular structures, where the high bromine electron density and the compound's relatively small size (MW = 371.65 g·mol⁻¹) facilitate diffusion into crystal lattices .

Application
Selection Property
Validation Focus
Computational method benchmarking
Unique torsional PES with skew minimum and anti saddle point
Reproduce CNNC torsion angle and PES topology
Electron diffraction reference
High-precision bond parameters and four Br atoms for strong scattering
Validate r(N–N), r(C–Br) accuracy against ED data
Perfluorinated azine synthesis
Demonstrated Br→F halogen exchange; lower C–Br BDE
Assess fluorination efficiency and product identity
X-ray crystallographic phasing
High Br mass fraction (~86%) for strong anomalous scattering
Evaluate phasing power and heavy-atom incorporation
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